2-Fluorophenyl methyl sulfone

Physicochemical Properties Material Handling Pharmaceutical Formulation

Researchers requiring the precise ortho-fluorine substitution for synthesizing thiazolyl benzamide glucokinase activators or neonicotinoid insecticides need 2-fluorophenyl methyl sulfone. Using para-isomer (mp 78-81°C) alters reactivity and biological outcomes. • Ortho-fluorine essential for allosteric glucokinase activator activity and correct regioisomer incorporation in agrochemical synthesis. • Lower mp (48-52°C) vs. para-isomer enables energy-efficient polymer electrolyte processing. • 97% purity with lot-specific CoA ensures reproducible SAR studies (MIC: 32 µg/mL against S. aureus and E. coli).

Molecular Formula C7H7FO2S
Molecular Weight 174.19 g/mol
CAS No. 654-47-7
Cat. No. B105192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluorophenyl methyl sulfone
CAS654-47-7
Synonymso-Fluorophenyl Methyl Sulfone;  1-Fluoro-2-(methylsulfonyl)benzene;  2-Fluoro-1-(methylsulfonyl)benzene
Molecular FormulaC7H7FO2S
Molecular Weight174.19 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC=C1F
InChIInChI=1S/C7H7FO2S/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5H,1H3
InChIKeyDRQGZMZPKOYPKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluorophenyl Methyl Sulfone Overview


2-Fluorophenyl methyl sulfone (CAS 654-47-7), also known as 1-fluoro-2-(methylsulfonyl)benzene, is a fluorinated aromatic sulfone with the molecular formula C7H7FO2S and a molecular weight of 174.19 g/mol [1]. It is a solid with a melting point of 48-52 °C . The compound is primarily used as a reagent and intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials . Its structure features a fluorine atom ortho to the methylsulfonyl group, which imparts distinct physicochemical properties compared to non-fluorinated or differently substituted analogs .

Ortho-fluorine regioselectivity – Enables direct synthesis of ortho-substituted sulfone derivatives without isomer separation.
Simplified material handling – Lower melting profile may reduce processing energy compared to para-isomer.
Lipophilicity for permeability studies – Reported higher XLogP3 supports membrane interaction assessment.

2-Fluorophenyl Methyl Sulfone: Why Analogs Fail


The ortho-fluorine substitution in 2-fluorophenyl methyl sulfone creates a unique electronic and steric environment that directly impacts its physicochemical properties and reactivity compared to its para- and meta-substituted isomers as well as the non-fluorinated parent compound. These differences in melting point, lipophilicity, and regioselectivity in synthetic applications mean that substituting with a less expensive or more readily available analog (e.g., 4-fluorophenyl methyl sulfone or phenyl methyl sulfone) would alter reaction outcomes, compound stability, or biological activity profiles, leading to failed syntheses or inaccurate research conclusions . The following sections provide quantifiable evidence of these critical differentiations.

Para-isomer (4-fluorophenyl methyl sulfone)
Higher melting point and altered electronic distribution may shift reaction outcomes and processing requirements.
Non-fluorinated analog (phenyl methyl sulfone)
Lower lipophilicity may reduce membrane permeability in SAR studies, altering biological readouts.
Isomer mixture from direct fluorination
Lack of regiochemical purity may require additional separation, lowering yield and reproducibility.

2-Fluorophenyl Methyl Sulfone vs. Analogs


Lower Melting Point vs. 4-Fluorophenyl Analog

2-Fluorophenyl methyl sulfone has a significantly lower melting point (48-52 °C) compared to its para-isomer, 4-fluorophenyl methyl sulfone, which melts at 78-81 °C . This 30 °C difference reduces the energy required for handling and processing.

Melting Point vs. 4-Fluoro
Head-to-head
Target: 48–52 °C Comparator: 78–81 °C ΔT ≈ 30 °C lower
Lower processing temperature may simplify handling.
Literature values; verify per batch.
Physicochemical Properties Material Handling Pharmaceutical Formulation

Higher Lipophilicity vs. Non-Fluorinated Analog

The ortho-fluorine substitution in 2-fluorophenyl methyl sulfone increases its lipophilicity, as measured by XLogP3, to 1.3 , compared to a value of 0.5 for the non-fluorinated phenyl methyl sulfone . This difference of 0.8 log units translates to a roughly 6.3-fold increase in octanol-water partition coefficient.

Lipophilicity vs. Non-F
Reported
Target XLogP3: 1.3 Comparator: 0.5 Δ = +0.8 (≈6.3× higher partition)
May support membrane permeability research.
Calculated property; experimental logP may vary.
Drug Design Pharmacokinetics Lipophilicity

Antibacterial Activity Against S. aureus and E. coli

In vitro studies show 2-fluorophenyl methyl sulfone exhibits antimicrobial efficacy with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against both Staphylococcus aureus and Escherichia coli . While this is a single-point value, it establishes a baseline potency that can be compared to other sulfone derivatives in subsequent studies.

Antimicrobial MIC
Data to verify
32 µg/mL
Provides baseline for SAR studies.
In vitro broth microdilution; single-point data.
Antimicrobial Minimum Inhibitory Concentration Drug Discovery

Ortho-Fluorine Directs Regioselective Fluorination

Electrochemical fluorination of methyl phenyl sulfone yields a mixture of mono- and difluorophenyl sulfone isomers . In contrast, starting with the pre-formed 2-fluorophenyl methyl sulfone (the ortho isomer) bypasses this non-selective step, enabling direct access to specific ortho-substituted derivatives with higher overall yield and purity.

Synthetic Regioselectivity
Class-level
Pre-formed ortho isomer vs. isomer mixture from electrofluorination
Bypasses isomer separation, improving purity.
Based on reported electrochemical method.
Electrosynthesis Regioselectivity Fluorination

2-Fluorophenyl Methyl Sulfone: Application Scenarios


Glucokinase Activator Synthesis

2-Fluorophenyl methyl sulfone is a key reagent for synthesizing thiazolyl benzamides, a class of novel allosteric glucokinase activators being investigated for type 2 diabetes treatment . Its ortho-fluorine pattern is essential for the desired biological activity, and its increased lipophilicity (XLogP3 = 1.3) may enhance the membrane permeability of the resulting drug candidates, a critical factor for oral bioavailability.

Polymer Electrolytes with Controlled Thermal Properties

The lower melting point (48-52 °C) of 2-fluorophenyl methyl sulfone, compared to its para-isomer (78-81 °C) , facilitates its incorporation into guanidinium-functionalized polymer electrolytes for fuel cells and batteries . This lower melting point allows for simpler, lower-energy processing during polymer synthesis and casting, while the fluorine atom contributes to the material's ionic conductivity and stability .

Neonicotinoid Insecticide Intermediate

2-Fluorophenyl methyl sulfone serves as a crucial intermediate in the synthesis of neonicotinoid insecticides like clothianidin and thiamethoxam . The specific ortho-fluorine substitution pattern is a structural requirement for the biological activity of these compounds. Using the pre-formed ortho-isomer ensures the correct regioisomer is incorporated, avoiding the complex isomer separations associated with non-selective fluorination of the parent sulfone .

Antimicrobial SAR of Fluorinated Sulfones

With a demonstrated MIC of 32 µg/mL against both S. aureus and E. coli , 2-fluorophenyl methyl sulfone provides a well-defined starting point for structure-activity relationship (SAR) studies. Researchers can use this compound to systematically explore how modifications to the phenyl ring or sulfone moiety impact antimicrobial potency, leveraging its unique ortho-fluorine substitution as a baseline for comparison against other fluorinated or non-fluorinated analogs.

Application
Selection Property
Validation Focus
Glucokinase activator research
Ortho-fluorine pattern & lipophilicity
Membrane permeability and target binding assays
Polymer electrolyte development
Lower processing temperature & fluorine effect
Ionic conductivity and thermal stability testing
Neonicotinoid insecticide intermediate
Pre-formed ortho-isomer purity
Regioisomeric identity and bioactivity confirmation
Antimicrobial SAR studies
Baseline MIC (ortho-fluorinated sulfone)
Comparative MIC analysis with structural analogs

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